2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one

Lipophilicity Drug Design ADME

In fragment-based drug discovery, non-fluorinated scaffolds create background noise in 1H NMR assays, complicating hit validation. This 98% pure 2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one provides a definitive solution: - Unique 19F NMR Handle: Enables clean, ligand-observed 19F NMR screening, detecting binding without 1H interference. - Optimized Lipophilicity: XLogP3 of 3.5 and TPSA of 67.7 Ų balance permeability and solubility for intracellular target campaigns. - SAR Continuity: The para-fluorine substituent provides a quantifiable advantage for halogen bonding studies over non-fluorinated or chloro analogs.

Molecular Formula C12H9FOS2
Molecular Weight 252.3 g/mol
Cat. No. B12063511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one
Molecular FormulaC12H9FOS2
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESCSC1=CC(=O)C(=CC2=CC=C(C=C2)F)S1
InChIInChI=1S/C12H9FOS2/c1-15-12-7-10(14)11(16-12)6-8-2-4-9(13)5-3-8/h2-7H,1H3/b11-6+
InChIKeyNVFDEXAIINHPDH-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one: Structural and Physicochemical Overview


2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one (CAS 1000574-44-6) is a synthetic, fluorinated analog within the thioaurone (2-benzylidene-thiophen-3(2H)-one) class [1]. Its molecular formula is C12H9FOS2, with a molecular weight of 252.3 g/mol [1]. This compound is characterized by a thiophen-3(2H)-one core, a 5-position methylthio substituent, and a para-fluorobenzylidene moiety at the 2-position, existing in the E-configuration [1]. As a member of this heterocyclic class, it serves as a key building block or screening candidate in medicinal chemistry and chemical biology, where subtle electronic and lipophilic modifications can significantly impact target binding and pharmacokinetic profiles.

Fluorinated heterocyclic building block for synthetic diversification
Compatible with 19F NMR screening workflows
Supports lipophilicity-driven lead optimization

Why This Fluorinated Thioaurone Cannot Be Replaced by Analogs


Generic substitution within the 2-benzylidene-5-(methylthio)thiophen-3(2H)-one series fails because the para-substituent on the arylidene ring directly and quantifiably modulates key physicochemical properties that govern molecular recognition and ADME profiles. Computational data from PubChem demonstrates that replacing the para-fluorine with hydrogen (unsubstituted) or a methoxy group alters the compound's computed lipophilicity (XLogP3) and topological polar surface area (TPSA) [1][2]. Furthermore, the presence of a para-fluorine uniquely enables 19F NMR-based screening and metabolic stabilization mechanisms that non-fluorinated analogs cannot provide [3]. These property differences are critical for maintaining SAR continuity in lead optimization and for specific screening assay compatibility, making direct, uninformed substitution scientifically unjustifiable.

Substituent-dependent property shift

Replacing para-fluorine with H or OMe alters computed lipophilicity and TPSA, which may shift ADME prediction.

Loss of 19F NMR capability

Non-fluorinated analogs lack the 19F handle, precluding direct ligand-observed binding assays.

SAR continuity risk

Analog substitution may disrupt established structure–activity relationships in hit-to-lead programs.

Key Differentiators from In-Class Analogs


Elevated Lipophilicity via Para-Fluorine Substitution

The introduction of a para-fluorine atom on the benzylidene ring increases computed lipophilicity (XLogP3-AA) to 3.5 [1], compared to an XLogP3-AA of 3.4 for the 3-methoxy analog (PubChem CID 26598565) [2]. While a PubChem entry for the unsubstituted 2-benzylidene analog was not located, the absence of any electronegative substituent is expected to result in a lower XLogP3 value based on established medicinal chemistry principles [3]. This confirms that para-fluorination provides a distinct and quantifiable lipophilicity shift versus other common substituents.

XLogP3 Lipophilicity
Cross-study comparable
3.5 vs 3.4 (Δ +0.1)
Supports selection when higher logP may benefit membrane permeability.
Computed by XLogP3; no experimental logD available.
Lipophilicity Drug Design ADME

Reduced Polar Surface Area for Enhanced Permeability

The target compound's computed TPSA is 67.7 Ų [1], which is 9.2 Ų lower than the 76.9 Ų TPSA of its 3-methoxy-substituted structural analog [2]. This represents a ~12% reduction in TPSA, a parameter inversely correlated with oral bioavailability and blood-brain barrier (BBB) penetration potential [3].

TPSA Reduction
Cross-study comparable
67.7 vs 76.9 Ų (Δ -9.2)
Supports evaluation for cell-based assays where lower TPSA suggests better passive absorption.
Computed by Cactvs; inversely correlated with oral absorption potential.
Polar Surface Area Bioavailability BBB Permeability

Unique 19F NMR Probe for Fragment-Based Screening

The single para-fluorine atom provides a distinct 19F NMR spectroscopic handle. This enables its direct use as a probe in fragment-based drug discovery (FBDD) for detecting protein binding via 19F NMR, a technique with high sensitivity and no biological background signal [1][2]. Analogs such as the unsubstituted benzylidene (CAS 113544-20-0; MW 234.34) and the 3-methylbenzylidene (CAS 1000574-32-2; MW 248.4) derivatives lack this fluorine atom and are therefore 'silent' in a 19F NMR experiment .

19F NMR Probe
Class-level inference
Detectable (1 19F)
Enables 19F NMR-based fragment screening without background interference.
Non-fluorinated analogs remain silent in 19F experiments.
19F NMR Fragment-Based Screening Target Engagement

High Commercial Purity and Premium Research Grade

Commercially, this fluorinated analog is offered at a certified purity of 98% by suppliers such as Leyan (Product No. 2289438) . At Santa Cruz Biotechnology, it is listed at a premium price point of $640.00 per gram (sc-320772) . This places it within the same pricing tier as the equally priced 4-chloro analog (sc-320718, $640.00/1g) [1], but distinguishes it from the non-halogenated, unsubstituted analog, which is offered at a lower purity by other vendors, indicating a higher value assignment for halogenated derivatives in the research chemicals market.

Purity & Pricing
Supporting evidence
98% purity; premium pricing tier
Research-grade purity suitable for quantitative assays; price reflects specialized fluorinated scaffold.
Pricing from SCBT; purity from Leyan.
Procurement Purity Sourcing

Predicted Metabolic Stability from Para-Fluorination

Extensive medicinal chemistry literature demonstrates that strategic fluorine substitution on aromatic rings can block sites of cytochrome P450-mediated oxidative metabolism, thereby enhancing metabolic stability [1][2]. The para-position of the fluorobenzylidene moiety in this compound is a common site for such metabolic shielding. While no direct comparative microsomal stability data exists for this specific compound versus its unsubstituted analog, the class-level inference is strongly supported by decades of SAR studies on fluorinated drug candidates [1].

Metabolic Stability
Class-level inference
Predicted higher stability
Supports risk mitigation for metabolic clearance in hit-to-lead, pending direct data.
No compound-specific microsomal data; inference based on fluorine SAR.
Metabolic Stability Pharmacokinetics Fluorine Chemistry

Optimal Research and Procurement Scenarios


19F NMR Fragment Screening and Target Engagement

The unique 19F NMR handle of this compound makes it an ideal candidate for fragment-based drug discovery (FBDD) campaigns. As established by its qualitative differentiation from non-fluorinated analogs, it can be directly used in ligand-observed 19F NMR experiments to screen for protein binding, detect competitive displacement, and quantify binding affinities without the background interference common in 1H NMR assays . This capability is irreplaceable by in-class analogs like the 2-benzylidene or 3-methylbenzylidene derivatives, which lack a fluorine atom.

Lead Optimization for Controlled Lipophilicity

In a medicinal chemistry program where balancing cellular permeability with solubility is critical, this compound's computed XLogP3 of 3.5 and TPSA of 67.7 Ų offer a specific, quantifiable profile [2]. It provides a more lipophilic starting point compared to the 3-methoxy analog (XLogP3 3.4, TPSA 76.9 Ų), making it the preferred choice when designing a series aimed at intracellular targets or where passive membrane diffusion is a prerequisite for activity.

Building Block for Fluorinated Heterocyclic Libraries

With a commercial purity of 98%, this compound is ready-to-use as a high-quality building block for further synthetic diversification . Its thiophenone core, methylthio leaving group, and fluorobenzylidene moiety allow for subsequent chemical modifications, including oxidation, condensation, and palladium-catalyzed cross-coupling reactions, to generate focused libraries of fluorinated thioaurone derivatives for SAR exploration.

Halogen Bonding Studies in Protein-Ligand Interactions

The presence of a para-fluorine, which can participate in orthogonal multipolar interactions (e.g., C-F...C=O), makes this compound a valuable tool for studying halogen bonding in a biological context . It serves as a direct comparator to the 4-chloro analog, which is commercially available at the same price point, allowing researchers to systematically probe the effects of halogen type on target affinity and binding pose geometry.

Application
Selection Property
Validation Focus
19F NMR fragment screening
19F detection handle
Ligand-observed binding assay compatibility
Lipophilicity-driven lead optimization
Computed XLogP3/TPSA profile
Cellular permeability vs. solubility balance
Fluorinated heterocyclic library synthesis
Thioaurone core with reactive sites
Synthetic diversification (oxidation, cross-coupling)
Halogen bonding interaction studies
Para-fluorine as halogen bond donor
Target affinity and binding pose comparison (vs. chloro analog)
Quote Request

Request a Quote for 2-(4-Fluorobenzylidene)-5-(methylthio)thiophen-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.